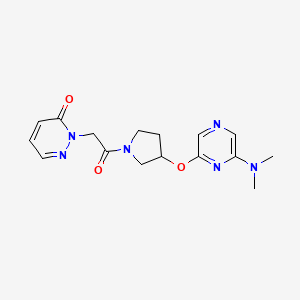

2-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3/c1-20(2)13-8-17-9-14(19-13)25-12-5-7-21(10-12)16(24)11-22-15(23)4-3-6-18-22/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJDDTXVSPHNJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Synthesis

The compound features a pyridazinone core connected to a pyrrolidine moiety and a dimethylamino-substituted pyrazine. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. The detailed synthetic pathway often includes the use of reagents such as ammonium acetate and various alkyl halides to achieve the desired substitutions and ring formations.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazine derivatives, including those related to the target compound. Pyrazole derivatives have been shown to exhibit significant inhibitory activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). For instance, compounds with similar structural motifs demonstrated cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest . The combination of these pyrazole derivatives with chemotherapeutic agents like doxorubicin has shown synergistic effects, enhancing their efficacy against resistant cancer types.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is supported by studies indicating that pyrazole derivatives possess antibacterial and antifungal activities. For example, certain derivatives have been evaluated against common pathogens and exhibited moderate to high inhibitory effects . The SAR analysis indicates that modifications in the substituents can significantly affect the antimicrobial potency.

Anti-inflammatory Effects

In addition to antitumor properties, some pyrazole derivatives have been reported to possess anti-inflammatory activities. This is particularly relevant in conditions where inflammation plays a critical role in disease progression, such as cancer and chronic inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by:

- Substituents : Variations in the dimethylamino group or modifications on the pyridazinone ring can enhance or diminish activity.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can alter the compound's reactivity and interaction with biological targets.

Table 1 summarizes some key findings related to SAR for similar compounds:

| Compound Type | Key Modifications | Biological Activity |

|---|---|---|

| Pyrazole Derivatives | Substitution on the pyrazole ring | Anticancer, antimicrobial |

| Pyridazine Derivatives | Alteration in substituents on pyridazine | Anti-inflammatory |

| Dimethylamino Pyrazine | Presence/absence of dimethylamino | Enhanced cytotoxicity |

Case Studies

- Cytotoxicity in Breast Cancer : A study evaluated several pyrazole derivatives in MCF-7 cells, revealing that compounds with bromine substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts. The study also noted significant synergistic effects when combined with doxorubicin .

- Antifungal Activity : Another research focused on a series of 3,4-diaryl-pyrazoles which demonstrated effective antifungal activity against several plant pathogens. The results indicated that structural variations led to differences in efficacy, highlighting the importance of SAR in drug design .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Substituent Complexity: The dimethylamino-pyrazine and pyrrolidinyl groups distinguish the target from simpler analogues (e.g., ’s chloro-phenyl derivatives), which may translate to improved target specificity but complicate synthesis.

- Bioisosteric Replacements: The oxadiazole in ’s compound replaces ester/amide groups, contrasting with the target’s dimethylamino-pyrazine, which may alter solubility and receptor affinity.

Physicochemical and Pharmacological Properties

While explicit data is lacking, inferences can be made:

- Solubility: The dimethylamino group enhances water solubility relative to lipophilic substituents (e.g., benzoxazolyl in ).

- Metabolic Stability : The pyrrolidinyl group may confer resistance to oxidative metabolism compared to piperazine derivatives ().

- Bioactivity: Pyridazinones are associated with kinase inhibition (e.g., phosphodiesterase), while pyrazines often target CNS receptors. The combination may yield dual functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.